

Analytical Characterization: A Self-Validating Protocol

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Compound of Interest

Compound Name: 3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine
CAS No.: 1006469-86-8
Cat. No.: B2594537

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Before integrating CAS 175137-46-9 into a multi-step synthesis, its integrity must be verified. The following protocol is designed as a self-validating system—meaning the experimental conditions are deliberately chosen to prevent false positives.

Step-by-Step Methodology: LC-MS and NMR Validation

- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.
- LC-MS Analysis (ESI+):
 - Causality of Choice: Run the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using a mobile phase containing 0.1% Formic Acid. The formic acid ensures the complete protonation of the basic pyrazole and amine nitrogens, artificially boosting the ionization efficiency.
 - Validation Check: You must observe a dominant $[M+H]^+$ peak at m/z 124.1. The absence of this peak immediately invalidates the batch.

- 1H NMR Spectroscopy (400 MHz):
 - Causality of Choice: Prepare the sample in DMSO-d₆, not CDCl₃ or D₂O. Deuterated water or protic solvents will cause rapid deuterium exchange with the amine (-NH₂) and pyrazole (-NH) protons, rendering them invisible on the spectrum. DMSO-d₆ locks these protons in place via hydrogen bonding with the solvent's sulfoxide oxygen.
 - Validation Check: Look for the broad singlet corresponding to the -NH₂ group (typically around 4.5–5.5 ppm) and the highly deshielded pyrazole -NH proton (>11.0 ppm). The cyclopropyl protons will appear as distinct multiplets in the highly shielded region (0.6–1.0 ppm).

Synthetic Integration: Amide Coupling Workflow

The most common synthetic application of CAS 175137-46-9 is the derivatization of its 3-amino group to form amides, which serve as the core structure for PROTAC linkers[1] and API targets[2].

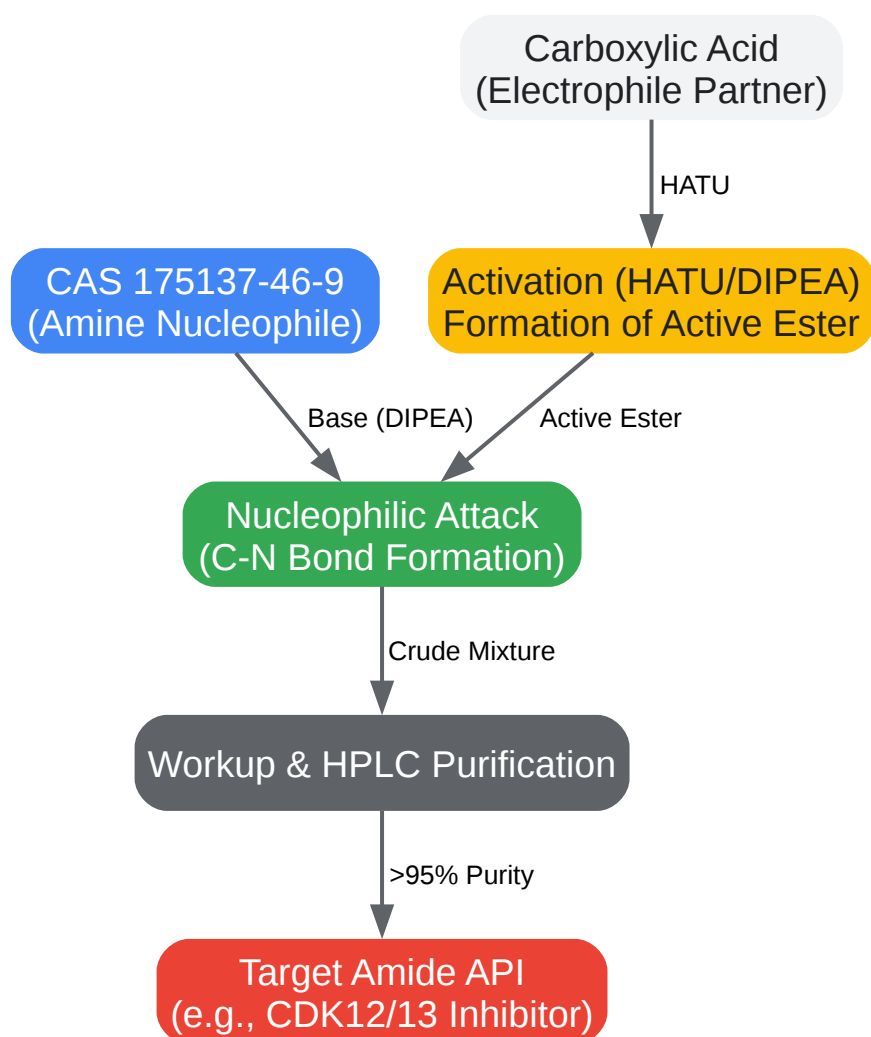
The Chemical Challenge: The 3-amino group is electronically deactivated. The lone pair on the nitrogen is partially delocalized into the electron-deficient pyrazole ring, making it a poor nucleophile. Standard coupling reagents like EDC/HOBt often result in sluggish reactions and low yields.

The Solution: We must utilize a highly reactive uronium-based coupling reagent, such as HATU, in the presence of a non-nucleophilic base (DIPEA) to force the formation of a highly reactive HOAt active ester.

Step-by-Step Amide Coupling Protocol

- **Activation:** In an oven-dried flask under nitrogen, dissolve 1.0 equivalent of your target carboxylic acid in anhydrous DMF (0.2 M concentration). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes.
 - **Self-Validation:** The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.
- **Nucleophilic Attack:** Add 1.1 equivalents of CAS 175137-46-9 to the activated mixture.

- Reaction Monitoring: Stir the reaction at room temperature. Monitor via LC-MS every 2 hours.
 - Self-Validation: Track the disappearance of the m/z 124.1 peak. Do not quench the reaction until the starting material is consumed. If the reaction stalls, elevate the temperature to 40 °C.
- Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: Purify the crude mixture via reverse-phase preparative HPLC to isolate the target API.



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Figure 2: Synthetic workflow for the amide coupling of CAS 175137-46-9 using HATU/DIPEA activation.

References

- United States Patent US10894786B2. Substituted pyrazole derivatives as selective CDK12/13 inhibitors.
- bioRxiv. Supplementary Information Development of a PROTAC (Chk1 ligand synthesis). Retrieved from [\[Link\]](#)

Sources

- [1. biorxiv.org \[biorxiv.org\]](#)
- [2. US10894786B2 - Substituted pyrazole derivatives as selective CDK12/13 inhibitors - Google Patents \[patents.google.com\]](#)
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